Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a piperidine ring, and an indolin-2-one moiety with a chlorine substituent, making it a unique and versatile molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves the reaction of isatins with piperidine derivatives. One common method includes the use of dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base. The reaction is carried out at elevated temperatures (around 80°C) with the addition of a catalytic amount of potassium iodide (KI) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives .
Scientific Research Applications
Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Donepezil: A well-known acetylcholine esterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholine esterase inhibitor with similar therapeutic applications.
Galantamine: A natural alkaloid that also inhibits acetylcholine esterase.
Comparison: Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate is unique due to its specific structural features, such as the indolin-2-one moiety and the chlorine substituent. These features may confer distinct biological activities and therapeutic potential compared to other acetylcholine esterase inhibitors .
Properties
CAS No. |
1956385-23-1 |
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Molecular Formula |
C21H21ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
benzyl 4-(5-chloro-2-oxo-3H-indol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-6-7-19-16(12-17)13-20(25)24(19)18-8-10-23(11-9-18)21(26)27-14-15-4-2-1-3-5-15/h1-7,12,18H,8-11,13-14H2 |
InChI Key |
BYMYZXZJHWJRPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)CC3=C2C=CC(=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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